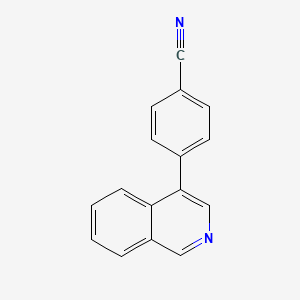

4-(4-Isoquinolyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Isoquinolyl)benzonitrile is a chemical compound with the molecular formula C16H10N2 . It has a molecular weight of 230.27 . The compound is typically used for research purposes.

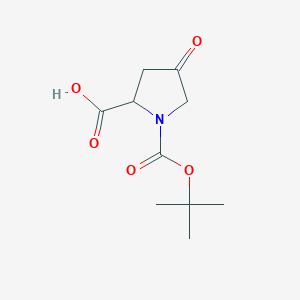

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación

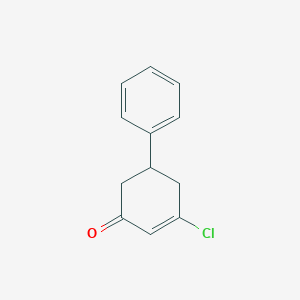

Synthesis and Chemical Transformations

Ring-Closing Metathesis for Synthesis of Benzo[3,4]azepino[1,2-b]isoquinolin-9-ones 4-(4-Isoquinolyl)benzonitrile is utilized in the synthesis of heterocyclic compounds like benzo[3,4]azepino[1,2-b]isoquinolin-9-ones through cycloaddition reactions. The process involves chemical transformation of 3-arylisoquinolines to dienes, followed by ring-closing metathesis (RCM) reaction, yielding the desired compounds in good yield (Hue Thi My Van et al., 2011).

Synthesis of 3,4-Fused Isoquinolin-1(2H)-one Analogs The compound plays a crucial role in a robust synthesis approach for 3,4-fused isoquinolin-1(2H)-one analogs. The synthesis involves a multistep process starting from benzonitrile, leading to the formation of diverse analogs through a cascade process (Lianhai Li & Waepril Kimberly S. Chua, 2011).

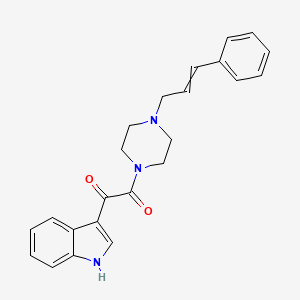

Electrochemical and Material Applications

As an Electrolyte Additive in Lithium Ion Batteries 4-(Trifluoromethyl)-benzonitrile, a variant of the compound, is used as an electrolyte additive in high voltage lithium ion batteries to improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes significantly (Wenna Huang et al., 2014).

Corrosion Inhibition

Inhibition of Mild Steel Corrosion Benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB), have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds show excellent performance in protecting mild steel from corrosion (A. Chaouiki et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-isoquinolin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLXQLVANSLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

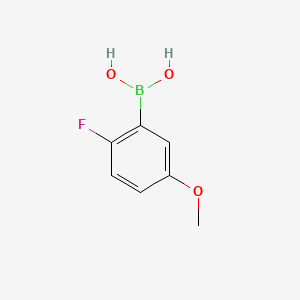

Molecular Formula |

C16H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)